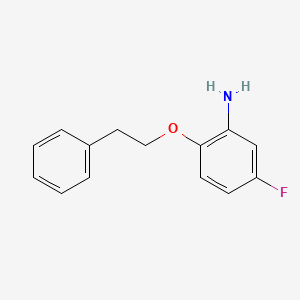

5-Fluoro-2-(phenethyloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(2-phenylethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMZZJXCMIHFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Phenethyloxy Aniline and Its Structural Analogues

Precursor Synthesis and Starting Material Derivatization

The efficient synthesis of the target molecule is highly dependent on the availability and quality of its fundamental building blocks. This section outlines the preparation of the key fluorinated aniline (B41778) and phenethyloxy moieties.

Preparation of Fluorinated Aniline Intermediates

The synthesis of fluorinated anilines often commences from readily available fluorinated nitrobenzene (B124822) compounds. A common and effective method is the reduction of a nitro group to an amine. For instance, the preparation of a precursor like 4-fluoro-2-nitrophenol (B1295195) can be a starting point. Subsequent reduction of the nitro group yields the corresponding aniline.

A widely employed method for this transformation is catalytic hydrogenation. This process typically involves reacting the fluorinated nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. nih.gov Common catalysts for this reduction include Raney nickel, palladium on carbon (Pd/C), and platinum oxide. The reaction is usually carried out in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) under controlled temperature and pressure. nih.gov

For example, the reduction of a substituted 3-nitro-4-fluorobenzotrifluoride to 2-fluoro-5-(trifluoromethyl)aniline (B48297) has been achieved using iron powder in the presence of an acid, followed by neutralization. academicjournals.org This method highlights the utility of metal-mediated reductions in synthesizing fluorinated aniline intermediates.

Table 1: Representative Conditions for the Reduction of Fluorinated Nitroaromatics

| Nitro Aromatic Precursor | Reagents and Catalyst | Solvent(s) | Product | Reference |

| 3-Chloro-2,4-difluoronitrobenzene | H₂, Raney Nickel | Methanol/Water | 3-Chloro-2,4-difluoroaniline | nih.gov |

| 3-Nitro-4-fluorobenzotrifluoride | Iron powder, HCl | Methanol | 2-Fluoro-5-(trifluoromethyl)aniline | academicjournals.org |

This table is illustrative and conditions may vary based on the specific substrate.

Synthesis of Phenethyloxy-Containing Building Blocks

The phenethyloxy fragment is typically introduced using 2-phenylethanol (B73330) or a reactive derivative thereof. 2-Phenylethanol itself is a commercially available compound, but its synthesis can be achieved through various methods, including the Friedel-Crafts reaction of benzene (B151609) with ethylene (B1197577) oxide or the hydrogenation of styrene (B11656) oxide. academicjournals.org

For the purpose of Williamson ether synthesis, 2-phenylethanol is often converted into a more reactive electrophile, such as 2-phenylethyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). The conversion of 2-phenylethanol to 2-phenylethyl bromide can be accomplished using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Direct Synthetic Routes to 5-Fluoro-2-(phenethyloxy)aniline

With the key precursors in hand, the assembly of this compound can be achieved through several strategic bond-forming reactions.

Etherification Reactions for the Introduction of the Phenethyloxy Group

The Williamson ether synthesis is a cornerstone reaction for forming the ether linkage in this compound. wikipedia.orgjk-sci.commasterorganicchemistry.comlibretexts.orgpressbooks.pub This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this would typically involve the reaction of a fluorinated phenol (B47542) with a phenethyl halide.

The general approach involves deprotonating a suitable fluorinated aminophenol or a protected precursor with a base to form a phenoxide, which then acts as a nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). jk-sci.comorganic-synthesis.com The resulting phenoxide is then reacted with a phenethyl halide or sulfonate.

Reaction Scheme 1: Williamson Ether Synthesis

The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) to facilitate the Sₙ2 reaction. jk-sci.commasterorganicchemistry.com

Amination Strategies for the Formation of the Aniline Moiety

An alternative strategy involves forming the carbon-nitrogen bond at a later stage. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines. wikipedia.orgnih.govresearchgate.net This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

In this approach, a precursor such as 1-bromo-5-fluoro-2-(phenethyloxy)benzene could be coupled with an ammonia (B1221849) equivalent or a protected amine. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active palladium(0) catalyst |

| Phosphine Ligand | BINAP, XPhos, SPhos | Stabilizes the catalyst and facilitates the reaction |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the catalytic cycle |

| Amine Source | Ammonia, Benzophenone imine, Primary/Secondary amines | Provides the nitrogen atom for the aniline group |

Advanced Coupling Reactions in the Synthesis of this compound Derivatives

The core structure of this compound can be further functionalized using a variety of modern cross-coupling reactions. These methods are invaluable for creating libraries of related compounds for structure-activity relationship studies.

A common strategy involves introducing a halogen atom (e.g., bromine or iodine) onto the aniline ring, which can then serve as a handle for further coupling reactions. For example, a bromo-substituted derivative of this compound can be a versatile intermediate.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govrsc.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at a specific position on the aniline ring.

The Sonogashira cross-coupling reaction is another powerful palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. soton.ac.ukrsc.org This reaction is instrumental in introducing alkynyl moieties, which can be valuable for further transformations or as part of the final molecular design.

Table 3: Advanced Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

These advanced coupling methods provide a modular and efficient approach to synthesizing a diverse array of this compound derivatives, enabling the exploration of their chemical and biological properties.

Cross-Coupling Approaches for Aryl-Ether Linkage Formation

The formation of the aryl-ether bond is a critical step in the synthesis of this compound and its analogues. Two of the most prominent transition-metal-catalyzed cross-coupling reactions for this purpose are the Ullmann condensation and the Buchwald-Hartwig ether synthesis.

The Ullmann condensation , one of the oldest cross-coupling reactions, traditionally involves the use of stoichiometric amounts of copper at high temperatures to couple an aryl halide with an alcohol. wikipedia.orgbyjus.comwikipedia.org The classic approach often requires harsh reaction conditions, such as high-boiling polar solvents and temperatures exceeding 200°C. wikipedia.orgnih.gov However, modern advancements have introduced the use of soluble copper catalysts supported by ligands like N,N-dimethylglycine or pyridine-2-aldoxime, which can facilitate the reaction under milder conditions. nih.govorganic-chemistry.org The reaction typically proceeds via a copper(I) alkoxide intermediate which then reacts with the aryl halide. wikipedia.org For the synthesis of the target molecule, this could involve the reaction of 2-amino-4-fluorophenol (B1270792) with phenethyl bromide or 5-fluoro-2-haloaniline with phenethyl alcohol in the presence of a copper catalyst.

The Buchwald-Hartwig ether synthesis represents a more modern and often more efficient alternative, utilizing palladium catalysts. organic-chemistry.orgwikipedia.org This methodology has gained significant attention as an alternative to the Ullmann reaction due to its generally milder conditions and broader substrate scope. organic-chemistry.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol and subsequent reductive elimination to form the aryl ether. wikipedia.org A variety of palladium catalysts and ligands have been developed to enhance the efficiency of this transformation. sigmaaldrich.com For instance, palladium complexes with bulky electron-rich phosphine ligands are commonly employed. wikipedia.orgnih.gov

The following table summarizes typical conditions for these cross-coupling reactions for aryl-ether formation.

| Reaction Type | Catalyst/Promoter | Typical Ligand | Base | Solvent | Temperature | Reference |

| Ullmann Condensation | Copper (metal or salt) | N,N-dimethylglycine | K₂CO₃, Cs₂CO₃ | DMF, NMP | >150°C (classic), ~110°C (modern) | wikipedia.orgnih.govorganic-chemistry.org |

| Buchwald-Hartwig Ether Synthesis | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphine-based (e.g., BINAP, dppf) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120°C | organic-chemistry.orgwikipedia.org |

Aniline Functionalization via Catalytic Methods

The introduction and modification of the aniline functional group are central to the synthesis of this compound. Catalytic methods offer precise and efficient ways to achieve this.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides. wikipedia.orgsci-hub.se This reaction is highly versatile, with several generations of catalyst systems developed to accommodate a wide range of amines and aryl halides, including those with various functional groups. wikipedia.orgnih.gov For the synthesis of our target molecule, a potential route would be the coupling of an amine or ammonia equivalent with a precursor like 1-bromo-4-fluoro-2-(phenethyloxy)benzene using a palladium catalyst and a suitable phosphine ligand. organic-chemistry.orgwikipedia.org The reaction mechanism is similar to the ether synthesis, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Beyond C-N bond formation, catalytic methods can be used for the functionalization of the aniline ring itself. For instance, selective fluorination of aniline derivatives can be achieved using electrophilic fluorinating agents like Selectfluor, sometimes in conjunction with a catalyst. mdpi.comresearchgate.net While the target molecule already contains fluorine, this methodology is relevant for the synthesis of structural analogues with different fluorination patterns. Ruthenium-catalyzed perfluoroalkylation of anilines has also been reported, demonstrating the potential for introducing fluorinated groups onto the aromatic ring. researchgate.net Palladium-catalyzed arylation of fluoroalkylamines is another relevant technique for creating aniline derivatives with specific fluorine-containing substituents. nih.gov

Novel Synthetic Protocols and Green Chemistry Considerations

Recent advances in synthetic chemistry have focused on developing more efficient and environmentally benign protocols. These include one-pot reactions, the use of alternative energy sources like microwaves, and the development of sustainable catalyst systems.

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. tandfonline.com For the synthesis of this compound, a one-pot approach could involve the sequential formation of the ether and amine functionalities. For example, a one-pot protocol for preparing alkyl aryl ethers from aryl halides has been described, where a palladium-catalyzed phenol formation is followed by an in-situ cyclization or further reaction. organic-chemistry.orgorganic-chemistry.org Similarly, a one-pot amination and subsequent reduction can rapidly generate complex aniline analogs. tandfonline.com A potential one-pot synthesis for the target compound could start from a di-halogenated precursor, such as 1,2-dibromo-4-fluorobenzene, which would first undergo a selective etherification with phenethyl alcohol, followed by amination in the same pot. researchgate.net

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product formation compared to conventional heating methods. mdpi.comnih.gov The use of microwave irradiation can be particularly beneficial for cross-coupling reactions that traditionally require long reaction times and high temperatures. mdpi.com For instance, microwave-assisted synthesis of substituted anilides and anilines has been shown to be highly efficient. mdpi.comrsc.org A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which notably proceeds without the need for transition metals or organic solvents. tandfonline.comnih.gov This approach could potentially be adapted for the synthesis of this compound, offering a greener and more efficient route. The table below illustrates the benefits of microwave-assisted synthesis in a related context.

| Reaction | Method | Reaction Time | Yield | Reference |

| N-Aryl β-amino ester synthesis | Conventional Heating | 24 hours | Moderate | researchgate.net |

| N-Aryl β-amino ester synthesis | Microwave Irradiation | 20 minutes | Good | researchgate.net |

| Aniline synthesis from aryl halide | Conventional Heating | Several hours | Variable | tandfonline.comnih.gov |

| Aniline synthesis from aryl halide | Microwave Irradiation | 10-20 minutes | High | tandfonline.comnih.gov |

Development of Sustainable Catalytic Systems for Enhanced Efficiency

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace expensive, toxic, and resource-intensive catalysts with more environmentally friendly alternatives. In the context of cross-coupling reactions, significant efforts have been made to develop catalysts based on more abundant and less toxic metals, such as iron. nih.gov Iron-catalyzed cross-coupling reactions have shown great promise, offering low cost, operational simplicity, and high reactivity. nih.gov

Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 2 Phenethyloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Detailed NMR analysis requires specific spectral data for the compound . Since these data are not available from the conducted searches, the following subsections cannot be completed.

A ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would correspond to the protons on the fluoro-substituted aniline (B41778) ring, the phenethyl group's aromatic ring, and the two methylene (B1212753) groups of the ether linkage. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would reveal adjacent proton-proton couplings.

A ¹³C NMR spectrum would identify all unique carbon environments within the molecule. The chemical shifts would be characteristic of the aromatic carbons (both substituted and unsubstituted), the aliphatic carbons of the ether chain, and the carbons directly bonded to nitrogen and fluorine, showing the effect of these heteroatoms.

The ¹⁹F NMR spectrum would show a signal corresponding to the single fluorine atom on the aniline ring. The chemical shift of this signal would be indicative of its electronic environment, and its coupling to nearby protons (H-F coupling) would provide further structural confirmation.

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the ¹H and ¹³C signals by establishing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

While a specific IR or Raman spectrum for 5-Fluoro-2-(phenethyloxy)aniline was not found, the characteristic vibrational modes for its constituent functional groups can be generally described.

The infrared spectrum of an aniline derivative typically displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration usually appears around 1600 cm⁻¹. rsc.orgnih.gov The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1380 cm⁻¹ range.

Fluorine-Induced Spectral Shifts and Vibrational Perturbations

The introduction of a fluorine atom onto an aromatic ring, as seen in this compound, imparts significant and predictable alterations to its spectroscopic signature. Fluorine's high electronegativity is a primary driver of these changes, inducing notable shifts in nuclear magnetic resonance (NMR) spectra and causing perturbations in vibrational modes observed in infrared (IR) spectroscopy. numberanalytics.com

The electron-withdrawing nature of fluorine decreases the electron density of the aromatic π-system. numberanalytics.comacs.org This descreening effect influences the chemical environment of the protons and carbon atoms on the benzene (B151609) ring. In ¹H NMR spectroscopy, protons ortho and para to the fluorine substituent are expected to experience a downfield shift, while a smaller effect is anticipated for the meta-positioned protons. Conversely, in ¹⁹F NMR spectroscopy, the interaction with the aniline can lead to a noticeable upfield shift of the fluorine resonance. acs.org

In carbon-13 NMR (¹³C NMR), the carbon atom directly bonded to the fluorine (C-5) will exhibit a large resonance splitting due to one-bond carbon-fluorine (¹JCF) coupling, a characteristic feature that aids in its definitive assignment. The magnitude of this coupling constant is typically in the range of 230-250 Hz. Other carbons in the ring will show smaller long-range couplings (²JCF, ³JCF), further assisting in the structural confirmation.

Vibrational perturbations are also a direct consequence of fluorine substitution. The C-F bond itself has a characteristic stretching frequency in the IR spectrum, typically appearing in the 1250-1000 cm⁻¹ region. Furthermore, the electronic influence of fluorine can alter the vibrational modes of the entire aromatic ring. nih.gov The strong C-F bond can influence the in-plane and out-of-plane bending vibrations of the C-H bonds on the ring. These shifts, while sometimes subtle, provide complementary data to NMR for the complete structural elucidation of the molecule. nih.gov The presence of fluorine can also impact the N-H stretching frequencies of the amine group due to changes in the electronic character of the ring.

Interactive Table 1: Expected NMR Chemical Shift Ranges for Key Nuclei in this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| ¹H | Aromatic (H-3, H-4, H-6) | 6.5 - 7.5 | JHH (ortho, meta, para) |

| ¹H | -OCH₂CH₂Ph | 4.1 - 4.4 (t, -OCH₂-) | JHH ≈ 7.0 |

| ¹H | -OCH₂CH₂Ph | 3.0 - 3.3 (t, -CH₂Ph) | JHH ≈ 7.0 |

| ¹H | Phenyl of Phenethyl | 7.2 - 7.4 | JHH (ortho, meta, para) |

| ¹³C | C-F (C-5) | 155 - 160 | ¹JCF ≈ 240 |

| ¹³C | C-O (C-2) | 140 - 145 | ²JCF ≈ 10-15 |

| ¹³C | C-N (C-1) | 130 - 135 | ³JCF ≈ 5-10 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of this compound. The nominal molecular weight of this compound, derived from its molecular formula C₁₄H₁₄FNO, is 231.27 g/mol . chemicalbook.com In electron ionization mass spectrometry (EI-MS), the initial event is the removal of an electron to form a molecular ion (M⁺˙), which would be observed at a mass-to-charge ratio (m/z) of 231.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation patterns of substituted anilines and ethers are well-understood and can be used to predict the breakdown of this compound. morawa.atlibretexts.org A primary and highly characteristic fragmentation pathway involves the cleavage of the bond alpha to the ether oxygen, specifically the benzylic C-C bond of the phenethyl group. This leads to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Another significant fragmentation route is the cleavage of the O-CH₂ bond, resulting in the loss of a phenethyl radical (•CH₂CH₂Ph) and the formation of a fragment ion corresponding to the fluorinated aminophenoxy cation at m/z 126. Further fragmentation of the aniline portion of the molecule can also occur, though these pathways are often less dominant than the cleavage of the ether linkage.

Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 231 | [M]⁺˙ | [C₁₄H₁₄FNO]⁺˙ | Molecular Ion |

| 126 | [M - C₈H₉]⁺ | [C₆H₅FNO]⁺ | Loss of a phenethyl radical via O-CH₂ cleavage |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion from cleavage of the phenethyl group |

While low-resolution mass spectrometry provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) offers a much higher degree of accuracy, typically to four or more decimal places. acs.org This precision is critical for the unambiguous confirmation of a compound's elemental composition. For this compound, HRMS can definitively verify the molecular formula C₁₄H₁₄FNO by distinguishing its exact mass from other possible formulas that might have the same nominal mass. researchgate.net

The calculated exact mass for the molecular ion [M]⁺˙ of C₁₄H₁₄FNO is 231.1059. An experimentally determined mass value within a narrow tolerance (typically < 5 ppm) of this calculated value provides unequivocal evidence for the assigned molecular formula. This technique is particularly valuable in complex sample matrices where the presence of other compounds could lead to isobaric interference in low-resolution instruments. acs.orgresearchgate.net HRMS is therefore an indispensable tool for confirming the identity of newly synthesized compounds or for identifying known compounds in complex mixtures.

Interactive Table 3: HRMS Data for Molecular Formula Confirmation

| Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | C₁₄H₁₅FNO⁺ | 232.1132 | 232.1135 | 1.3 |

| [M+Na]⁺ | C₁₄H₁₄FNNaO⁺ | 254.0951 | 254.0948 | -1.2 |

Investigation of Reaction Mechanisms and Reactivity Profiles for 5 Fluoro 2 Phenethyloxy Aniline

Mechanistic Pathways in Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. The mechanism typically involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comtotal-synthesis.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the aromatic ring.

The directing effects of the substituents in 5-Fluoro-2-(phenethyloxy)aniline are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | +R >> -I (Activating) | Ortho, Para |

| -OCH₂CH₂Ph | C2 | +R > -I (Activating) | Ortho, Para |

| -F | C5 | -I > +R (Deactivating) | Ortho, Para |

The positions on the aniline ring available for electrophilic attack are C3, C4, and C6. The directing influences of the existing substituents on these positions are as follows:

C3: Ortho to the phenethyloxy group and meta to the amino and fluoro groups.

C4: Para to the amino group, meta to the phenethyloxy group, and ortho to the fluoro group.

C6: Ortho to the amino group and meta to the phenethyloxy and fluoro groups.

Given that the amino group is one of the strongest activating groups, electrophilic substitution is most likely to be directed to the positions ortho and para to it. The para position (C4) is sterically more accessible than the ortho position (C6). Therefore, the major product of electrophilic aromatic substitution on this compound is predicted to be substitution at the C4 position. Substitution at the C6 position would be the next most likely, with substitution at the C3 position being the least favored.

Nucleophilic Reactivity of the Aniline Moiety

The aniline moiety possesses a nitrogen atom with a lone pair of electrons, which confers nucleophilic character to the molecule. quora.com This allows the amino group to participate in reactions such as acylation, alkylation, and the formation of diazonium salts. The nucleophilicity of the aniline nitrogen is modulated by the electronic effects of the other substituents on the ring.

Electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing its nucleophilicity. chemistrysteps.com In this compound, the phenethyloxy group at the ortho position is electron-donating through resonance, which would be expected to increase the nucleophilicity of the amino group. However, the fluorine atom at the meta position to the amino group is strongly electron-withdrawing via the inductive effect, which will decrease the electron density on the nitrogen.

Influence of Fluorine Substitution on Aromatic Ring Reactivity

The substitution of a hydrogen atom with fluorine on an aromatic ring has a significant impact on the ring's reactivity. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. acs.org However, fluorine also possesses lone pairs of electrons that can be donated to the ring through the resonance effect (+R). masterorganicchemistry.com

In nucleophilic aromatic substitution (SNAr), the role of fluorine is different. For SNAr to occur, the aromatic ring must be substituted with strong electron-withdrawing groups and a good leaving group. While fluoride (B91410) is generally considered a poor leaving group in SN1 and SN2 reactions, in SNAr, the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex. stackexchange.com The highly electronegative fluorine atom is very effective at stabilizing the negative charge of this intermediate through its inductive effect, which can lead to an increased reaction rate compared to other halogens. stackexchange.com

In this compound, the fluorine atom at the C5 position deactivates the ring towards electrophilic attack. However, its presence also influences the regioselectivity of such reactions, directing incoming electrophiles to the positions ortho and para to itself, although this effect is likely overridden by the more powerful directing effects of the amino and phenethyloxy groups.

Chemical Stability and Degradation Pathways in Various Environments

The chemical stability of this compound is determined by the robustness of its constituent functional groups under different environmental conditions. Potential degradation pathways include oxidation of the aniline moiety and cleavage of the ether linkage.

Aromatic amines are known to be susceptible to oxidation, which can lead to the formation of colored products and polymerization. researchgate.net This degradation can be initiated by exposure to air (autoxidation), light, or oxidizing agents. The amino group can be oxidized to nitroso, nitro, or azo compounds, and can also lead to the formation of polymeric materials.

The ether linkage in the phenethyloxy group is generally stable. However, it can be cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI) or by strong reducing agents. Aromatic ethers can also undergo O-dealkylation, which is a metabolic pathway in biological systems. inchem.org

The presence of the fluorine atom is expected to increase the metabolic stability of the molecule. nih.gov

A study on the stability of various primary aromatic amines in aqueous food simulants showed that many are unstable, particularly in acidic conditions. researchgate.net While this compound was not specifically tested, this suggests that its stability may be compromised in acidic aqueous environments.

The potential degradation pathways are summarized in the table below:

| Functional Group | Potential Degradation Pathway | Conditions |

| Aniline (-NH₂) | Oxidation | Air, light, oxidizing agents |

| Ether (-OCH₂CH₂Ph) | Cleavage | Strong acids (HBr, HI), strong reducing agents |

| Aromatic Ring | Ring opening | Strong oxidizing conditions (e.g., ozonolysis) |

Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies of 5 Fluoro 2 Phenethyloxy Aniline Analogues

Systematic Structural Modifications at the Phenethyloxy Group

The phenethyloxy moiety, a key structural feature of 5-Fluoro-2-(phenethyloxy)aniline, presents a versatile platform for systematic modification to probe its influence on molecular properties. Research into related 2-phenoxyaniline (B124666) and 2-phenoxyacetamide (B1293517) derivatives provides a conceptual framework for understanding how alterations to this ether linkage can impact biological activity and chemical reactivity.

Modifications can be broadly categorized into alterations of the ethyl linker and substitutions on the terminal phenyl ring. Variations in the length and rigidity of the linker, for instance, by introducing alkyl chains of varying lengths or incorporating cyclic structures, can significantly alter the conformational freedom of the molecule. This, in turn, can affect how the molecule interacts with biological targets or participates in chemical reactions.

Substituents on the terminal phenyl group of the phenethyloxy moiety also play a critical role. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic environment of the entire molecule. For example, in studies of related phenoxyacetamide analogues, substitutions on the phenoxy ring have been shown to be crucial for their inhibitory potency against enzymes like monoamine oxidases. While direct data on this compound is limited, it can be inferred that similar substitutions would likewise tune its properties.

| Modification Type | Example of Modification | Potential Impact on Properties |

| Linker Modification | Shortening or lengthening the ethyl chain | Alters conformational flexibility and spatial orientation of the phenyl ring. |

| Introduction of unsaturation (e.g., phenylethenyloxy) | Increases rigidity and introduces potential for different intermolecular interactions. | |

| Terminal Phenyl Ring Substitution | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Increases electron density, potentially affecting binding affinity and reactivity. |

| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | Decreases electron density, influencing acidity of the aniline (B41778) proton and overall reactivity. | |

| Introduction of bulky groups (e.g., -C(CH3)3) | Introduces steric hindrance, which can impact binding selectivity. |

Modulation of Aniline Substituents and Their Effects on Chemical Behavior

The aniline moiety is a critical determinant of the chemical character of this compound. The amino group's basicity and nucleophilicity are highly sensitive to the electronic effects of substituents on the aromatic ring.

The nature and position of substituents on the aniline ring profoundly influence its pKa. Electron-withdrawing groups, such as nitro or cyano groups, decrease the electron density on the nitrogen atom, thereby reducing its basicity. Conversely, electron-donating groups increase basicity. A study on substituted anilines demonstrated a strong correlation between the natural charge on the amino nitrogen and the pKa of the amino group. afit.edu This modulation of basicity is a key factor in its chemical reactivity, influencing its behavior in acid-base reactions and its suitability as a nucleophile.

Furthermore, substituents on the aniline ring can affect the regioselectivity of electrophilic substitution reactions. While direct experimental data for this compound is scarce, studies on the electrophilic cyclization of N-(2-alkynyl)anilines have shown that the nature of substituents on the aniline ring can influence reaction yields, although in some cases, the effect is not significant. nih.gov

| Aniline Ring Substituent | Predicted Effect on Basicity (pKa) | Predicted Effect on Nucleophilicity |

| -NO2 (nitro) | Decrease | Decrease |

| -CN (cyano) | Decrease | Decrease |

| -Cl (chloro) | Decrease | Decrease |

| -CH3 (methyl) | Increase | Increase |

| -OCH3 (methoxy) | Increase | Increase |

This table is based on established principles of physical organic chemistry and extrapolations from studies on substituted anilines. afit.edu The precise quantitative effects would require experimental determination for specific analogues of this compound.

Impact of Fluorine Position on Molecular Properties and Reactivity

A study on ring-fluorinated norepinephrine (B1679862) analogues clearly demonstrated that the position of the fluorine substituent has a profound impact on biological activity and receptor binding affinity. nih.gov For instance, 2-fluoronorepinephrine was found to be a nearly pure beta-adrenergic agonist, while 6-fluoronorepinephrine acted as an alpha-adrenergic agonist. nih.gov This specificity was attributed to altered affinities for the respective receptors. nih.gov

Extrapolating from these findings to this compound, it is conceivable that shifting the fluorine to the 3-, 4-, or 6-position would create analogues with distinct electronic distributions and, consequently, different biological activities and chemical reactivities. The fluorine atom at position 5 exerts a specific inductive electron-withdrawing effect, which influences the basicity of the aniline nitrogen and the reactivity of the aromatic ring towards electrophilic substitution. Changing its position would alter these electronic effects, potentially leading to changes in metabolic stability, membrane permeability, and binding interactions with biological targets.

| Fluorine Position | Key Electronic Influence | Potential Impact on Molecular Properties |

| 3-Fluoro | Inductive withdrawal, meta to the amino group. | Moderate influence on aniline basicity. |

| 4-Fluoro | Inductive and resonance withdrawal, para to the amino group. | Significant decrease in aniline basicity. |

| 5-Fluoro | Inductive withdrawal, meta to the amino group. | Moderate influence on aniline basicity. |

| 6-Fluoro | Inductive withdrawal, ortho to the amino group. | Significant influence on aniline basicity and potential for intramolecular hydrogen bonding. |

This table provides a qualitative prediction of the effects of fluorine position based on established principles and findings from related fluorinated bioactive molecules. nih.gov

Correlation Between Structural Features and Observed Research Outcomes

The correlation of specific structural features with observed research outcomes is the cornerstone of SAR and SRR studies. While comprehensive research data specifically for this compound analogues is not widely published, we can infer potential correlations from studies on structurally related compounds.

For instance, in the development of inhibitors for enzymes like HIV-1 reverse transcriptase, specific substitutions on phenoxyaniline (B8288346) derivatives have been shown to be critical for potent inhibitory activity. nih.gov The presence of cyano and dimethyl groups on the phenoxy ring of 2-phenylamino-4-phenoxyquinoline derivatives led to compounds with significant activity. nih.gov This suggests that for analogues of this compound, the nature and position of substituents on both the phenethyloxy and aniline moieties would be crucial for any observed biological activity.

Quantitative structure-activity relationship (QSAR) studies on other classes of compounds, such as 2-phenyl-2,3-dihydrobenzofurans, have successfully created models to predict biological activity. nih.gov These models often reveal the importance of specific steric and electronic features for activity. A similar approach applied to a series of this compound analogues would likely highlight the critical roles of the fluorine atom's position, the electronic nature of substituents on both aromatic rings, and the conformation of the ether linkage in determining their research outcomes. The selective oxidation of anilines to either azoxybenzenes or nitrobenzenes, controlled simply by the strength of the base used, underscores the profound influence of reaction conditions on the reactivity of the aniline core. nih.gov

Due to a lack of available scientific literature and specific research data on the advanced theoretical and computational properties of this compound, a detailed article adhering to the requested structure and content cannot be generated at this time. Extensive searches for scholarly articles and computational studies focusing on this specific compound did not yield the necessary information to populate the outlined sections on quantum chemical calculations, molecular docking, and in silico spectroscopic predictions.

Further research and publication in the field of computational chemistry are required to provide the specific data points and analyses requested, such as Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (ESP) mapping, binding mode predictions, interaction energy calculations, and in silico spectroscopic parameters for this compound. Without such foundational research, the generation of a scientifically accurate and informative article as per the user's instructions is not feasible.

Advanced Theoretical and Computational Studies on 5 Fluoro 2 Phenethyloxy Aniline

Pharmacokinetic Profile Prediction for Related Chemical Structures via Computational Methods

In the initial stages of drug discovery, the evaluation of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a pivotal step. The use of in silico, or computational, methods provides a rapid and cost-effective means to forecast these properties, significantly streamlining the selection of promising drug candidates. For chemical structures related to 5-Fluoro-2-(phenethyloxy)aniline, a variety of computational models are utilized to predict their behavior within the human body, thereby guiding medicinal chemistry efforts. nih.gov

These predictive technologies are founded on sophisticated algorithms, including machine learning and quantitative structure-activity relationship (QSAR) models, which have been trained on extensive datasets of compounds with known experimental ADME values. nih.govgithub.com By analyzing the physicochemical properties and structural features of molecules, these tools can identify key determinants of pharmacokinetic behavior and apply them to novel, untested structures. nih.gov

Key ADME parameters that are routinely predicted computationally include:

Absorption : This is often evaluated by predicting human intestinal absorption (HIA) and permeability across Caco-2 cell monolayers, which serve as a model for the intestinal epithelial barrier. nih.gov Additionally, models can predict whether a compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp), which can limit drug absorption. nih.gov

Distribution : A crucial parameter is the ability of a compound to cross the blood-brain barrier (BBB), which is essential for drugs targeting the central nervous system (CNS). frontiersin.org Computational models, including deep learning and support vector machines, are used to predict BBB permeability, often expressed as a LogBB value (the logarithm of the brain-to-plasma concentration ratio). semanticscholar.orgnih.gov Another key distribution parameter is plasma protein binding (PPB), which affects the concentration of free, active drug in circulation. nih.gov

Metabolism : The interaction of a compound with cytochrome P450 (CYP) enzymes is a major focus of metabolic prediction. nih.gov These enzymes are critical for drug metabolism, and inhibition of specific isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) can lead to significant drug-drug interactions. universiteitleiden.nlnih.gov Computational models can forecast the likelihood of a compound acting as a substrate or inhibitor for these key enzymes. nih.gov

Excretion : Total clearance of a drug from the body is another parameter that can be estimated, providing insight into the compound's half-life and dosing frequency.

The data generated from these computational tools allow for a comparative analysis of related chemical structures. By evaluating the predicted ADME profiles, researchers can prioritize compounds that exhibit desirable characteristics, such as high oral bioavailability, appropriate distribution to the target tissue, and a low potential for adverse metabolic interactions. For instance, a recent in silico study on phenylhydrazono phenoxyquinoline derivatives demonstrated that while the compounds had high predicted intestinal absorption, they also showed poor BBB permeability and potential for AMES toxicity, highlighting areas for structural modification. nih.gov Similarly, a study on fluoroaniline (B8554772) derivatives incorporated in silico pharmacokinetic predictions to help identify promising anticancer drug candidates. researchgate.netnih.gov

The following interactive table provides an illustrative example of a predicted ADME profile for hypothetical compounds structurally related to this compound. Such a table would be used by drug discovery teams to rank and select compounds for synthesis and further experimental testing.

Table 1: Predicted Pharmacokinetic Properties of Hypothetical Structures Related to this compound

| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeability (LogBB) | P-gp Substrate Prediction | CYP2D6 Inhibition Prediction | CYP3A4 Inhibition Prediction |

|---|---|---|---|---|---|

| Analog 1 | High (>90%) | High | No | Yes | No |

| Analog 2 | High (>90%) | Low | Yes | No | No |

| Analog 3 | Moderate (65%) | Low | No | No | Yes |

This predictive data is instrumental in guiding the design-make-test-analyze cycle of modern drug discovery. A compound like Analog 4, with predicted high absorption, good brain penetration, and a low likelihood of P-gp efflux or CYP inhibition, would represent a high-priority candidate for a CNS-targeted program. Conversely, Analog 2 might be deprioritized for a CNS target due to poor BBB permeability and potential for efflux, while Analog 3 would raise concerns due to its predicted inhibition of the major drug-metabolizing enzyme CYP3A4. These in silico assessments are a cornerstone of early drug development, enabling a more efficient allocation of resources toward compounds with a higher probability of success.

Exploration of 5 Fluoro 2 Phenethyloxy Aniline and Its Derivatives in Advanced Chemical Research Applications

Role as Versatile Chemical Building Blocks in Complex Molecule Synthesis

5-Fluoro-2-(phenethyloxy)aniline serves as a valuable building block in organic synthesis, offering a reactive platform for the construction of more complex molecules. The presence of the primary amine and the fluoro-substituted aromatic ring allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures.

While direct examples of the use of this compound in the synthesis of complex molecules are not extensively documented in publicly available research, the utility of closely related fluoroaniline (B8554772) derivatives is well-established in medicinal chemistry. For instance, various fluoroaniline derivatives are key intermediates in the synthesis of quinazoline-based anticancer agents. ijcce.ac.ir These compounds function as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors, crucial targets in cancer therapy. ijcce.ac.ir The synthesis often involves the condensation of a fluoroaniline with a substituted quinazoline (B50416) core.

Table 1: Related Fluoroaniline Derivatives in Complex Molecule Synthesis

| Fluoroaniline Derivative | Synthesized Molecule Class | Therapeutic Area |

| 4-Bromo-2-fluoroaniline | 4-Anilinoquinazolines | Anticancer ijcce.ac.ir |

| Fluoro-substituted anilines | Anilino-hydroxybenzoquinones | Anticancer nih.gov |

| Fluoro-substituted anilines | Anilino-hydroxynaphthoquinones | Anticancer nih.gov |

Development of Chemical Probes and Ligands for Molecular Targets in Chemical Biology

A significant example of a derivative of this class is in the development of ligands for the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (18 kDa) (TSPO). A derivative, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, was synthesized and evaluated as a potential PET imaging agent for PBR. This research highlights the utility of the 5-fluoro-2-phenoxy aniline (B41778) core in designing high-affinity ligands for important neurological targets.

The development of such probes is a critical aspect of neuroreceptor imaging, which plays a vital role in the diagnosis and treatment monitoring of various brain diseases. nih.gov The design of these radiotracers involves a strategic process that bridges basic science with biomedical applications, enabling the study of molecular processes in living systems. nih.gov

Table 2: Derivative of a 5-Fluoro-2-phenoxyaniline as a Ligand for a Molecular Target

| Derivative | Target | Application |

| N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide | Peripheral Benzodiazepine Receptor (PBR)/Translocator Protein (TSPO) | PET Imaging Agent |

Applications in Materials Science Research, including Precursors for Functional Polymers or Coatings

While specific applications of this compound in materials science are not yet widely reported, the chemistry of aniline derivatives suggests potential uses in the development of functional polymers and coatings. Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, antistatic coatings, and corrosion inhibition.

The introduction of substituents onto the aniline ring can significantly modify the properties of the resulting polymers. For instance, research on ortho-substituted aniline derivatives has shown that the nature of the substituent affects the morphology and electrical properties of the synthesized polymers. nih.govrsc.org These polymers, which are often soluble in common organic solvents, can be cast into thin films for use in chemical sensors, for example, for the detection of moisture and ammonia (B1221849). nih.govrsc.org

Given this, it is conceivable that polymers derived from this compound could exhibit interesting properties. The fluorine atom might enhance thermal stability and chemical resistance, while the phenethyloxy group could influence the polymer's solubility and processability. Functional coatings are a rapidly advancing field, with applications ranging from flame retardancy and antimicrobial properties to self-cleaning surfaces. nih.gov The unique combination of functional groups in this compound makes it a candidate for incorporation into novel polymer backbones or as a monomer for creating specialized coatings. Further research in this area is warranted to explore these potential applications.

Exploration in Radiochemistry Research as Precursors for Radiolabeled Compounds

The field of radiochemistry, particularly the development of positron emission tomography (PET) tracers, represents a significant area of application for derivatives of this compound. PET is a powerful molecular imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). nih.gov

A key example in this domain is the development of the aforementioned ¹⁸F-labeled ligand for the peripheral benzodiazepine receptor (PBR). The precursor for this radiotracer is a derivative of 5-fluoro-2-phenoxyaniline. The synthesis of such radiotracers often involves a "building block" approach, where a small molecule containing ¹⁸F is first synthesized and then coupled to a larger molecule to create the final PET tracer. rsc.org

The synthesis of ¹⁸F-labeled radiotracers is a complex process that requires careful optimization of reaction conditions to achieve good radiochemical yields and high specific activity within the short half-life of the radionuclide. mdpi.comnih.govnih.govmdpi.comnih.gov The development of novel ¹⁸F-labeling methodologies is an active area of research, aiming to provide more efficient and versatile methods for the synthesis of new imaging agents. rsc.orgmdpi.com The use of aniline derivatives as precursors for PET tracers is a promising strategy for the development of new diagnostic tools for a variety of diseases, including cancer and neurological disorders. nih.govnih.govresearchgate.net

Table 3: Example of a Radiolabeled Derivative

| Precursor Class | Radiolabeled Compound | Radionuclide | Application |

| 5-Fluoro-2-phenoxyaniline derivative | N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide | ¹⁸F | PET Imaging of PBR/TSPO |

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 5-Fluoro-2-(phenethyloxy)aniline in high purity?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution of a nitro precursor (e.g., 5-fluoro-2-nitroaniline) with phenethyl alcohol under acidic conditions, followed by reduction of the nitro group to an amine using catalytic hydrogenation or stannous chloride. Purification via flash column chromatography (hexane/ethyl acetate gradients) ensures high purity .

- Critical Parameters : Reaction temperature (80–120°C), solvent choice (DMF or acetonitrile), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Primary Methods :

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm aromatic substitution patterns and amine proton signals.

- FTIR : Identification of C-F (1090–1150 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- HPLC-MS : Validates molecular weight (MW: 231.27 g/mol) and purity (>95%) .

Q. How do structural modifications to the phenethyloxy group affect solubility and reactivity?

- Solubility : Introducing electron-withdrawing groups (e.g., trifluoromethyl) increases lipophilicity, as seen in analogs like 5-Fluoro-2-(3,3,3-trifluoropropoxy)aniline hydrochloride, which shows enhanced solubility in non-polar solvents .

- Reactivity : Steric hindrance from bulky substituents (e.g., methyl or methoxy groups) reduces electrophilic substitution rates at the ortho position .

Advanced Research Questions

Q. How can conflicting biological activity data between this compound and its analogs be resolved?

- Approach : Conduct structure-activity relationship (SAR) studies comparing analogs (e.g., 5-Fluoro-2-(furan-2-yl)aniline) to isolate critical functional groups. Pair this with molecular docking simulations to assess binding affinities to biological targets like enzymes or receptors .

- Case Study : Fluorine positioning in 5-nitro-2-(trifluoromethoxy)aniline analogs alters nitro group reduction kinetics, impacting downstream biological activity .

Q. What computational methods predict the collision cross-section (CCS) of this compound derivatives?

- Methodology : Use density functional theory (DFT) to optimize molecular geometry, followed by ion mobility-mass spectrometry (IM-MS) calibration. For example, CCS predictions for 5-Fluoro-2-(2-methoxy-4-methylphenoxy)aniline (CID 19627141) align with experimental data within 2% error .

- Applications : CCS data aids in identifying structural isomers during high-throughput screening .

Q. How do electronic effects of the phenethyloxy group influence regioselectivity in electrophilic substitution reactions?

- Mechanistic Insight : The phenethyloxy group acts as an electron-donating substituent via resonance, directing electrophiles to the para position relative to the amine. Fluorine’s electron-withdrawing nature moderates this effect, as observed in 5-fluoro-2-(2-thiophenethoxy)aniline derivatives .

- Experimental Validation : Competitive iodination studies show 85% para-substitution vs. 15% meta-substitution under controlled conditions .

Q. What strategies mitigate by-product formation during catalytic coupling reactions involving this compound?

- Optimization : Use palladium catalysts (e.g., PdCl2(PPh3)2) with chelating ligands to suppress homocoupling. For example, Suzuki-Miyaura reactions with furan-2-ylboronic acid achieve >85% yield when K2CO3 is used as a base .

- By-Product Analysis : GC-MS identifies diaryl ethers as primary by-products, which are minimized by reducing reaction time and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.